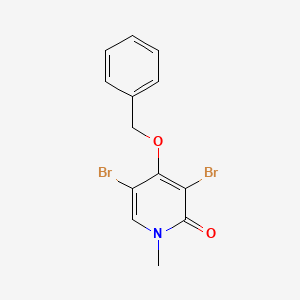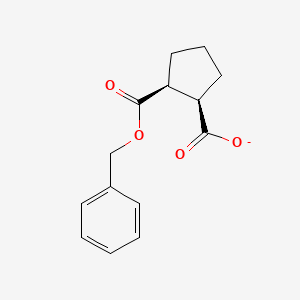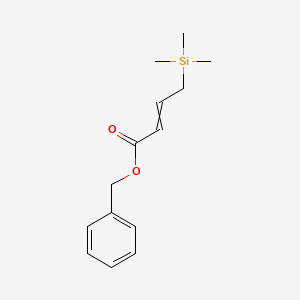
4,4'-(But-1-ene-1,1-diyl)di(cyclohexane-1,2-dicarboxylic acid)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4’-(But-1-ene-1,1-diyl)di(cyclohexane-1,2-dicarboxylic acid) is a complex organic compound characterized by its unique structure, which includes a butene linkage and cyclohexane rings with carboxylic acid groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(But-1-ene-1,1-diyl)di(cyclohexane-1,2-dicarboxylic acid) typically involves the reaction of cyclohexane derivatives with butene-based intermediates. One common method involves the use of cyclohexane-1,2-dicarboxylic acid as a starting material, which is then reacted with but-1-ene-1,1-diyl intermediates under controlled conditions. The reaction often requires catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors and advanced purification techniques to obtain the desired product with high purity.
化学反应分析
Types of Reactions
4,4’-(But-1-ene-1,1-diyl)di(cyclohexane-1,2-dicarboxylic acid) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or further oxidized carboxylic acids, while reduction can produce alcohols.
科学研究应用
4,4’-(But-1-ene-1,1-diyl)di(cyclohexane-1,2-dicarboxylic acid) has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the production of advanced materials, including polymers and resins.
作用机制
The mechanism of action of 4,4’-(But-1-ene-1,1-diyl)di(cyclohexane-1,2-dicarboxylic acid) involves its interaction with molecular targets through its functional groups. The carboxylic acid groups can form hydrogen bonds and ionic interactions, while the butene linkage and cyclohexane rings provide structural stability and flexibility. These interactions can influence various biochemical pathways and molecular processes.
相似化合物的比较
Similar Compounds
4,4’-(Cyclohexane-1,1-diyl)bis(2,6-dibromophenol): Similar in structure but contains bromine atoms and phenol groups.
4,4’-(Ethene-1,2-diyl)dibenzoic acid: Contains an ethene linkage and benzoic acid groups instead of cyclohexane rings.
Uniqueness
4,4’-(But-1-ene-1,1-diyl)di(cyclohexane-1,2-dicarboxylic acid) is unique due to its combination of butene linkage and cyclohexane rings with carboxylic acid groups, which provides distinct chemical and physical properties compared to similar compounds. This uniqueness makes it valuable for specific applications in materials science and organic synthesis.
属性
CAS 编号 |
650622-00-7 |
|---|---|
分子式 |
C20H28O8 |
分子量 |
396.4 g/mol |
IUPAC 名称 |
4-[1-(3,4-dicarboxycyclohexyl)but-1-enyl]cyclohexane-1,2-dicarboxylic acid |
InChI |
InChI=1S/C20H28O8/c1-2-3-12(10-4-6-13(17(21)22)15(8-10)19(25)26)11-5-7-14(18(23)24)16(9-11)20(27)28/h3,10-11,13-16H,2,4-9H2,1H3,(H,21,22)(H,23,24)(H,25,26)(H,27,28) |
InChI 键 |
ORNDATBFDGUQOD-UHFFFAOYSA-N |
规范 SMILES |
CCC=C(C1CCC(C(C1)C(=O)O)C(=O)O)C2CCC(C(C2)C(=O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(2-Cyanoethyl)-4'-(octyloxy)[1,1'-biphenyl]-4-carboxamide](/img/structure/B15170933.png)
![N,4-Dimethyl-8-[(propan-2-yl)oxy]-1,4-dihydroquinazolin-2-amine](/img/structure/B15170936.png)

![6-Chloro-5-hydroxy-4,9-dimethoxy-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B15170939.png)
![2-(3-Chlorophenoxy)-5-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile](/img/structure/B15170946.png)








![{[(1-Hydroxy-2-methylpropan-2-yl)amino]methyl}phosphonic acid](/img/structure/B15171004.png)
